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Compound of Interest

Compound Name:
6-Chloro-2-fluoro-3-

iodobenzaldehyde

CAS No.: 1449008-04-1

Cat. No.: B1431660 Get Quote

The physical properties of 6-Chloro-2-fluoro-3-iodobenzaldehyde can be reliably inferred by

examining its structural analogs. The combination of a light fluorine atom, a medium-sized

chlorine atom, and a heavy iodine atom on the benzaldehyde core suggests a solid material at

room temperature with limited aqueous solubility. The high molecular weight contributed by the

iodine atom is expected to result in a significantly higher melting point compared to its non-

iodinated counterparts.

Table 1: Comparative Physicochemical Properties of Structurally Related Halobenzaldehydes
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Property

6-Chloro-2-

fluoro-3-

iodobenzaldehy

de

2-Chloro-6-
fluorobenzalde
hyde[3]

6-Fluoro-2-
iodobenzaldeh
yde[4][5]

3-Chloro-2-
fluoro-5-
iodobenzaldeh
yde[6]

CAS Number Not available 387-45-1 146137-72-6 2304494-65-1

Molecular

Formula
C₇H₃ClFIO C₇H₄ClFO C₇H₄FIO C₇H₃ClFIO

Molecular Weight 284.45 g/mol 158.56 g/mol 250.01 g/mol 284.45 g/mol

Appearance

Predicted: Off-

white to yellow

solid

White solid

Off-white to

slightly yellow

powder

Not specified

Melting Point
Predicted: 65-80

°C
32–35 °C 36-40 °C Not specified

Boiling Point Not available 104–105 °C Not available Not available

| Solubility | Predicted: Insoluble in water; Soluble in methanol, ethanol, chlorinated solvents |

Insoluble in water; Soluble in methanol, ethanol | Not specified | Not specified |

Rationale for Predictions: The predicted melting point is elevated relative to the analogs due to

the combined effects of the chlorine and iodine atoms, which increase molecular weight and

enhance crystal lattice packing forces. Solubility is expected to follow trends for halogenated

aromatics, with good solubility in common organic solvents and poor solubility in water.

Core Experimental Workflow for Characterization
A systematic approach is essential for the unambiguous characterization of a novel compound.

The following workflow provides a logical sequence of operations, from initial purification to

final structural confirmation.
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Caption: Experimental workflow for the characterization of a novel compound.

Synthesis and Purification
While a specific synthesis protocol is not documented, analogous preparations suggest that 6-
Chloro-2-fluoro-3-iodobenzaldehyde could be synthesized via ortho-lithiation and formylation

of a corresponding 1-chloro-3-fluoro-2-iodobenzene precursor or through multi-step sequences

involving halogenation and oxidation of a substituted toluene.[7][8] Regardless of the synthetic

route, purification is paramount.

Experimental Protocol 1: Purification by Silica Gel Column Chromatography

This technique is the gold standard for purifying moderately polar organic compounds and is

ideal for isolating the target aldehyde from non-polar starting materials or polar byproducts.

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or

petroleum ether).

Column Packing: Pour the slurry into a glass column and allow the silica to settle into a

uniform bed. Drain the excess solvent until it is level with the top of the silica bed.

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g.,

dichloromethane or ethyl acetate/hexane). Adsorb this solution onto a small amount of silica

gel, dry it, and carefully add the resulting powder to the top of the column.

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually

increase the polarity by adding ethyl acetate (e.g., progressing from 2% to 5% to 10% ethyl

acetate in hexane). The optimal solvent system should be predetermined by thin-layer

chromatography (TLC), aiming for a retention factor (Rƒ) of ~0.3 for the desired product.
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Fraction Collection: Collect eluting fractions and monitor them by TLC.

Solvent Removal: Combine the pure fractions and remove the solvent under reduced

pressure using a rotary evaporator to yield the purified product.

Spectroscopic Structural Elucidation
No single technique is sufficient for complete structural validation. A combination of NMR, MS,

and IR spectroscopy provides a self-validating system for confirming the identity of the target

molecule.[9][10]

Table 2: Predicted Spectroscopic Data for 6-Chloro-2-fluoro-3-iodobenzaldehyde
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Technique
Expected Peak / Chemical
Shift (δ)

Rationale and Key
Features

¹H NMR ~10.2 ppm (s, 1H)

The aldehyde proton (–
CHO) is highly deshielded
and appears in a unique
region of the spectrum.[11]

7.5 - 8.0 ppm (m, 2H)

Aromatic protons will appear

as multiplets, with their specific

splitting patterns determined

by ³J(H,H), ⁴J(H,H), and J(H,F)

coupling constants.

¹³C NMR ~188-192 ppm

The carbonyl carbon of the

aldehyde is characteristic and

appears significantly

downfield.[11]

110-165 ppm

Six distinct signals are

expected for the aromatic

carbons. The carbon atoms

directly bonded to halogens

will show characteristic shifts

(C-I being the most upfield, C-

F showing a large C-F coupling

constant).

IR Spectroscopy ~1705 cm⁻¹ (strong)

Strong, sharp absorption

characteristic of the C=O

(carbonyl) stretching vibration

in an aromatic aldehyde.[12]

2820-2880 cm⁻¹, 2720-2780

cm⁻¹

Characteristic C-H stretching

bands for the aldehyde proton

(Fermi doublet).[12]

1450-1600 cm⁻¹

Absorptions corresponding to

C=C stretching within the

aromatic ring.
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Technique
Expected Peak / Chemical
Shift (δ)

Rationale and Key
Features

Mass Spectrometry M⁺ peak at m/z = 284
Corresponds to the nominal

molecular weight.

| | M⁺+2 peak at m/z = 286 | The presence of a chlorine atom will result in a characteristic

isotopic pattern with the M⁺+2 peak having approximately one-third the intensity of the M⁺

peak. |

Experimental Protocol 2: Acquiring NMR, IR, and MS Data

NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400

MHz or higher spectrometer.[13]

IR Sample Preparation: For a solid sample, either mill a small amount of the compound with

dry potassium bromide (KBr) and press it into a transparent pellet, or dissolve the sample in

a volatile solvent, deposit it on a salt plate (e.g., NaCl), and allow the solvent to evaporate to

create a thin film.

MS Sample Acquisition: Dissolve a sub-milligram quantity of the sample in a suitable solvent

(e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) or gas

chromatography-mass spectrometry (GC-MS) instrument.[14]

Reactivity and Synthetic Potential
The unique substitution pattern of 6-Chloro-2-fluoro-3-iodobenzaldehyde makes it a highly

versatile intermediate for further synthetic transformations, particularly in drug discovery where

precise vector control is essential.
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Aldehyde Reactions

Halogen Cross-Coupling

6-Chloro-2-fluoro-3-iodobenzaldehyde

Reductive Amination
(→ Benzylamines)

R₂NH, NaBH₃CN

Wittig Reaction
(→ Alkenes)

Ph₃P=CHR

Oxidation
(→ Carboxylic Acid)

KMnO₄ or CrO₃

Suzuki Coupling
(→ Biaryls)

Ar-B(OH)₂
Pd Catalyst

(at Iodo position)

Sonogashira Coupling
(→ Alkynes)

R-C≡CH
Pd/Cu Catalyst

(at Iodo position)

Buchwald-Hartwig
(→ Anilines)

R₂NH
Pd Catalyst

(at Chloro position)

Click to download full resolution via product page

Caption: Key reaction pathways illustrating the synthetic utility of the title compound.

The iodine at the C3 position is the most reactive site for palladium-catalyzed cross-coupling

reactions (e.g., Suzuki, Sonogashira), allowing for the selective introduction of aryl, alkyl, or

alkynyl groups. The aldehyde functional group can be readily transformed into a wide array of

other functionalities, including amines (via reductive amination), alkenes (via Wittig reaction), or

a carboxylic acid (via oxidation). This orthogonal reactivity makes the molecule an excellent

scaffold for building complex molecular architectures.[4][7][15]

Safety, Handling, and Storage
Based on data from analogous halogenated benzaldehydes, 6-Chloro-2-fluoro-3-
iodobenzaldehyde should be handled with care. It is predicted to be harmful if swallowed and

to cause skin and serious eye irritation.[6][14][16][17]

Table 3: Predicted Hazard Profile and Safe Handling Procedures
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Hazard Category
GHS Classification
(Predicted)

Recommended
Precautions and Personal
Protective Equipment
(PPE)

Acute Oral Toxicity
Warning: Harmful if
swallowed (H302)

Do not eat, drink, or smoke
when using this product.
Wash hands thoroughly
after handling.[14]

Skin Irritation
Warning: Causes skin irritation

(H315)

Wear protective gloves (e.g.,

nitrile) and a lab coat. Avoid

contact with skin.[16]

Eye Irritation
Warning: Causes serious eye

irritation (H319)

Wear safety glasses with side

shields or chemical goggles.

[16]

| Respiratory Irritation | Warning: May cause respiratory irritation (H335) | Use only in a well-

ventilated area or in a chemical fume hood. Avoid breathing dust.[14] |

Handling:

Use in a well-ventilated chemical fume hood.

Avoid generation of dust.

Keep away from sources of ignition and oxidizing agents.[18]

Wash hands thoroughly after handling.[19]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]

For long-term stability, storage at 0-8°C under an inert atmosphere (e.g., nitrogen or argon)

is recommended to prevent oxidation of the aldehyde group.[4][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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